tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate
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Overview
Description
tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate typically involves multiple steps. One common method involves the protection of amino acids followed by esterification and subsequent functional group modifications. For instance, the Steglich esterification is a mild reaction that allows the formation of tert-butyl esters . This method involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The presence of tert-butyl hydroperoxide can facilitate oxidation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Esterification: DCC and DMAP are used in Steglich esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while esterification reactions produce tert-butyl esters.
Scientific Research Applications
tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. For instance, the ester and amide groups can interact with enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Similar in structure but may lack the morpholine ring or specific functional groups.
Benzyloxycarbonyl derivatives: Share the benzyloxycarbonyl protecting group but differ in other structural aspects.
Uniqueness
tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate is unique due to its combination of a morpholine ring, tert-butyl ester, and benzyloxycarbonyl protecting group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H30N2O7 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl 2-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C21H30N2O7/c1-21(2,3)30-20(26)23-10-11-28-16(13-23)12-17(18(24)27-4)22-19(25)29-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,22,25) |
InChI Key |
GCPLPRLUVVBPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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